

2-Bromo-5-methoxypyridin-4-amine literature review

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Compound of Interest

Compound Name:	2-Bromo-5-methoxypyridin-4-amine
Cat. No.:	B1381558

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Topic: 2-Bromo-5-methoxypyridin-4-amine

Audience: Researchers, scientists, and drug development professionals

2-Bromo-5-methoxypyridin-4-amine: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile chemical building blocks. **2-Bromo-5-methoxypyridin-4-amine** has emerged as a particularly valuable heterocyclic intermediate. Characterized by a pyridine core functionalized with a reactive bromine atom, a methoxy group, and an amino group, this compound offers multiple strategic vectors for chemical modification. This unique arrangement of functional groups makes it an important scaffold for constructing complex molecules, especially in the development of active pharmaceutical ingredients (APIs) targeting a range of diseases, including neurological disorders. The pyridine motif itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the specific substitution pattern of this compound allows for nuanced modulation of physicochemical and pharmacological properties.

This guide provides an in-depth analysis of **2-Bromo-5-methoxypyridin-4-amine**, covering its physicochemical properties, synthetic pathways, core reactivity, and applications, with a focus on leveraging its potential in drug development programs.

Physicochemical Properties

The fundamental properties of **2-Bromo-5-methoxypyridin-4-amine** are critical for its use in synthetic chemistry. A comprehensive understanding of these characteristics is essential for reaction design, purification, and formulation. High purity is crucial to ensure predictable reactivity and avoid the formation of unwanted side products in subsequent synthetic steps.

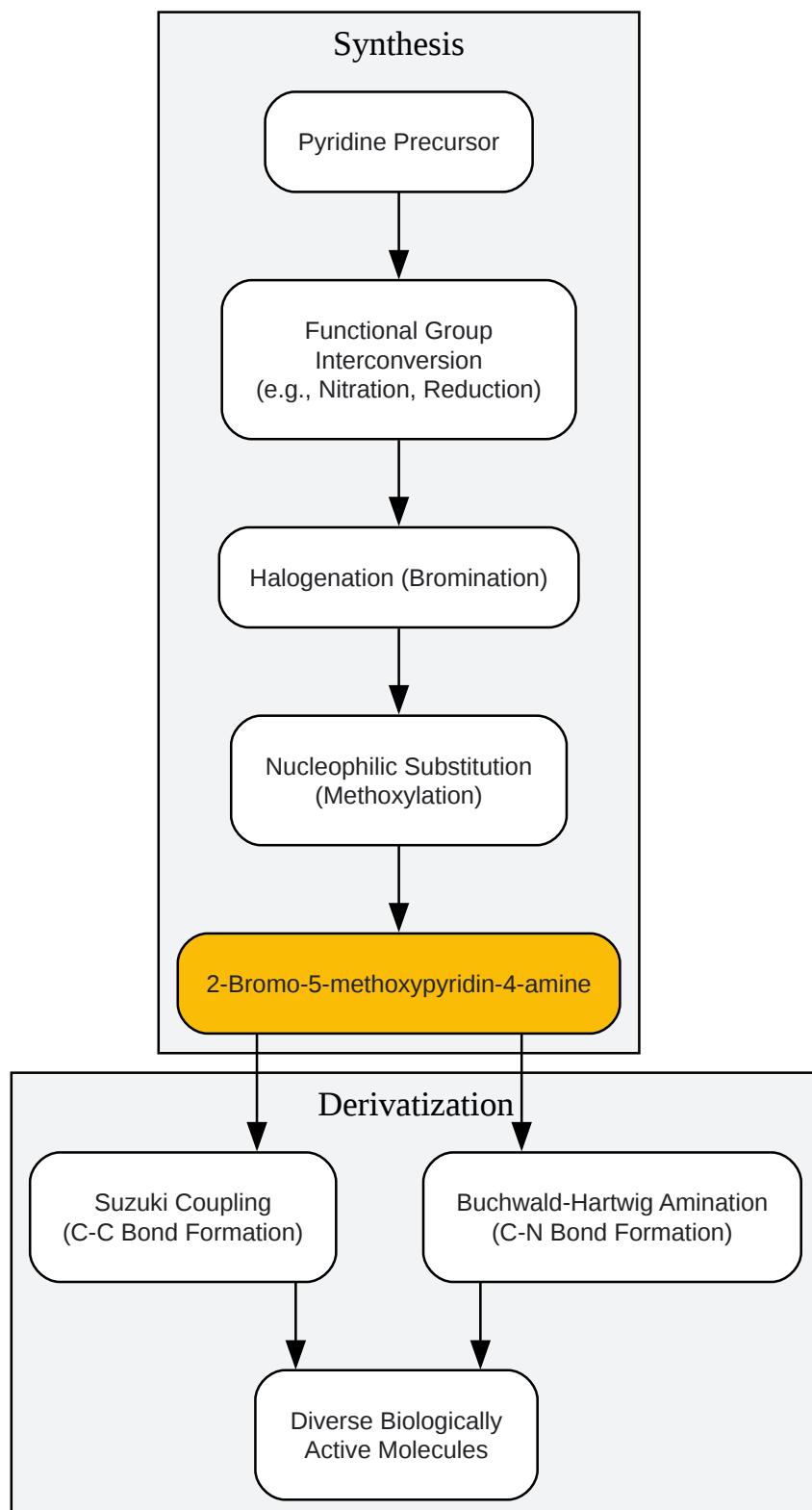
Property	Value	Reference
CAS Number	1417644-40-6	
Molecular Formula	C ₆ H ₇ BrN ₂ O	
Molecular Weight	203.04 g/mol	
Appearance	Solid / Powder	
Boiling Point	340.4±37.0 °C (at 760 mmHg)	
Density	1.622±0.06 g/cm ³	
Storage	2-8°C, under inert gas	
SMILES	COCl=CN=C(C=C1N)Br	
InChI Key	ZMXFLZUNHINXLA-UHFFFAOYSA-N	

Synthesis and Reactivity

While a specific, detailed public-domain synthesis for **2-Bromo-5-methoxypyridin-4-amine** is not extensively documented, a plausible synthetic route can be devised based on established pyridine chemistry principles. The presence of both an amino group and a bromine atom provides two primary points for chemical diversification. The bromine atom at the 2-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.

General Synthetic Workflow

A logical synthetic approach would involve the strategic introduction of the required functional groups onto a pyridine ring. The following diagram outlines a conceptual workflow for the synthesis and subsequent functionalization of the title compound.

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Caption: Conceptual workflow for the synthesis and derivatization of **2-Bromo-5-methoxypyridin-4-amine**.

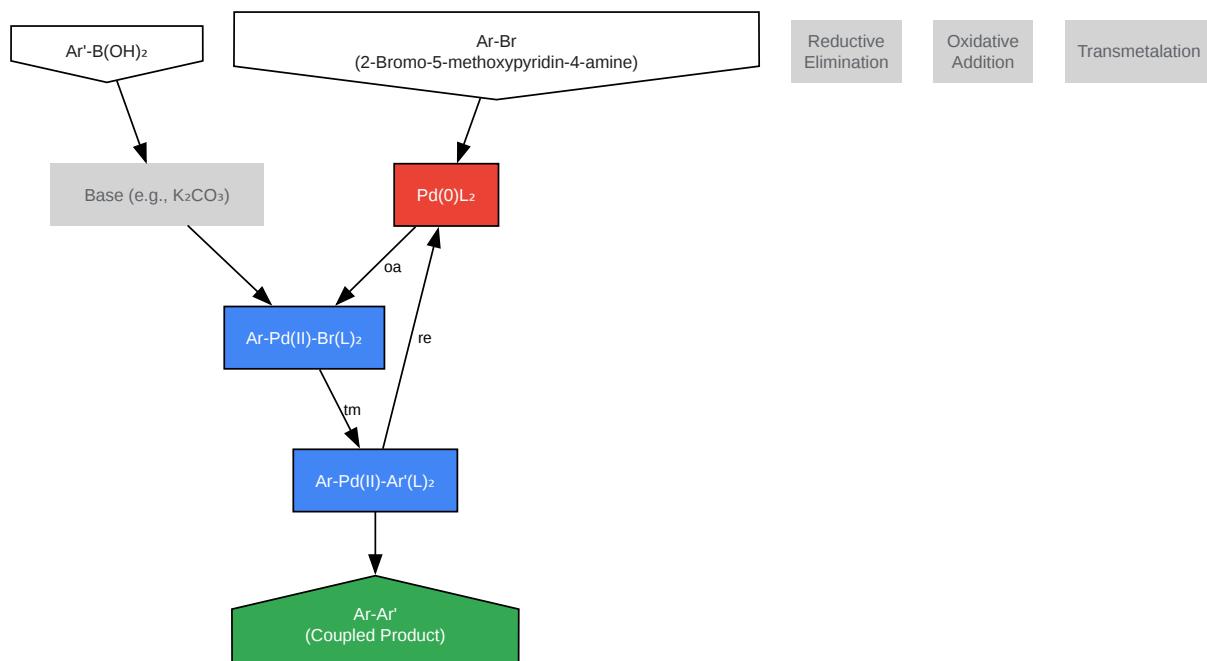
Key Applications in Palladium-Catalyzed Cross-Coupling

The true synthetic utility of **2-Bromo-5-methoxypyridin-4-amine** is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position is the primary site for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is a cornerstone in medicinal chemistry for synthesizing biaryl and heteroaryl scaffolds, which are prevalent in many drug molecules. For **2-Bromo-5-methoxypyridin-4-amine**, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position, enabling extensive structure-activity relationship (SAR) studies.

The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for analogous bromopyridine substrates.

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **2-Bromo-5-methoxypyridin-4-amine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0-2.5 eq).
- Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd(PPh}_3\text{)}_4$] (3-5 mol%) or a combination of

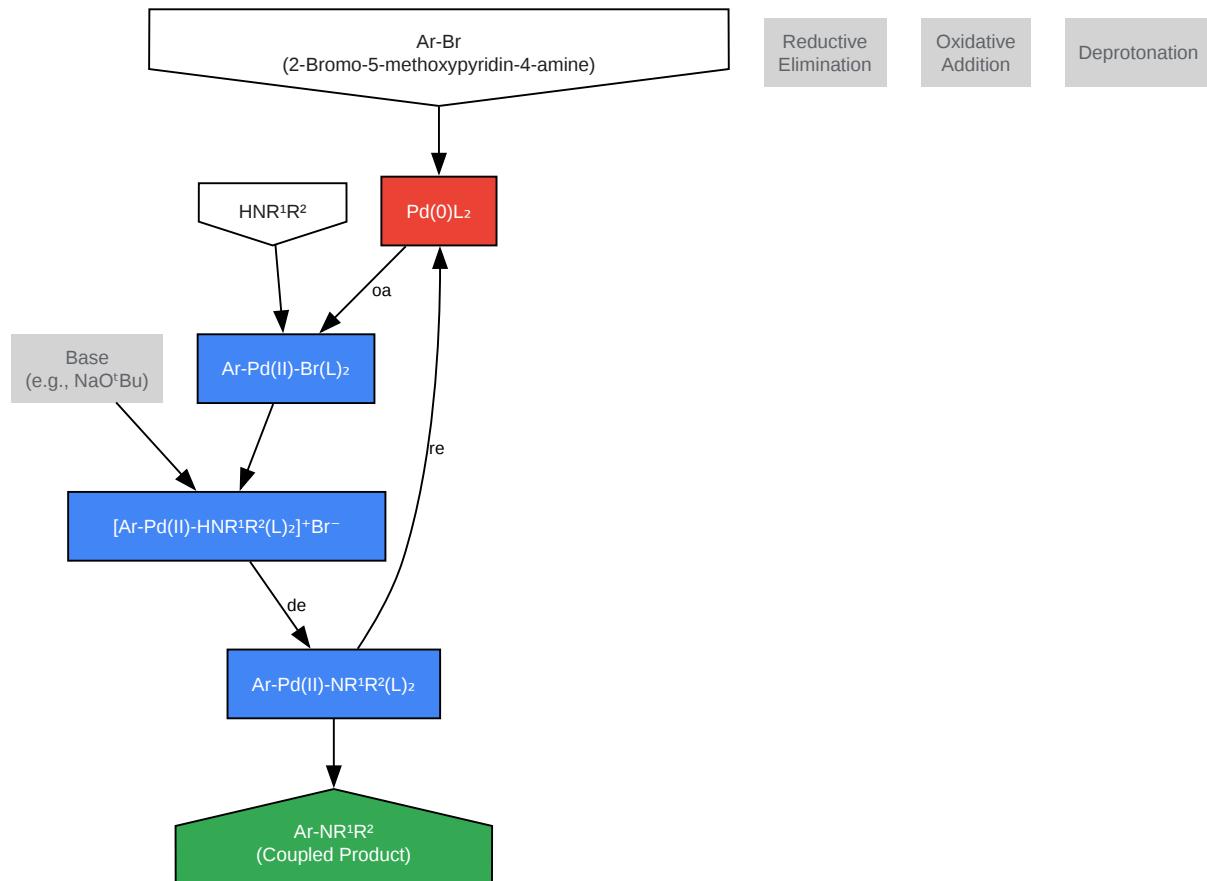
Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ and a suitable phosphine ligand.

- Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is commonly used.
- Reaction Execution: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 18 hours.
- Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methoxypyridin-4-amine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for the formation of carbon-nitrogen bonds. This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals. It allows for the coupling of **2-Bromo-5-methoxypyridin-4-amine** with a vast range of primary or secondary amines, providing direct access to N-substituted derivatives.

The mechanism involves the oxidative addition of the aryl bromide to $\text{Pd}(0)$, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.



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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on well-established methods for the amination of heteroaryl halides.

- Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., dppp, BINAP), and a

strong, non-nucleophilic base such as sodium tert-butoxide (NaO^tBu).

- **Reagent Addition:** Evacuate and backfill the tube with an inert gas. Add anhydrous toluene or another suitable solvent, followed by **2-Bromo-5-methoxypyridin-4-amine** (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).
- **Reaction Execution:** Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS or TLC. Reaction times typically range from 12 to 24 hours.
- **Work-up and Purification:** After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. Purify the crude product by column chromatography to yield the N-substituted aminopyridine.

Applications in Drug Discovery: Kinase Inhibitors

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site. Derivatives of brominated pyridines have been successfully used to synthesize potent inhibitors for various kinases implicated in diseases like cancer and inflammatory conditions. For example, compounds derived from similar scaffolds have shown promise as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses. The dysregulation of the p38 pathway is linked to diseases such as rheumatoid arthritis and COPD.

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